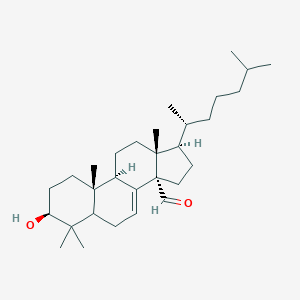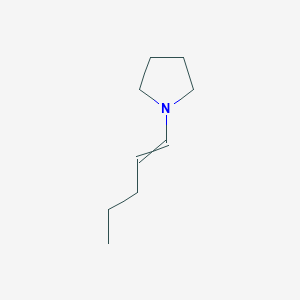
クロロメタンスルホン酸ナトリウム
説明
Sodium Chloromethanesulfonate, with the molecular formula CH2ClNaO3S, is a compound that has been used in various chemical reactions . It has a molecular weight of 152.53 g/mol .
Molecular Structure Analysis
The molecular structure of Sodium Chloromethanesulfonate consists of a sodium atom, a chloromethanesulfonate group, and an oxygen atom . The InChI code for Sodium Chloromethanesulfonate is 1S/CH3ClO3S.Na/c2-1-6(3,4)5;/h1H2,(H,3,4,5);/q;+1/p-1 .
Physical and Chemical Properties Analysis
Sodium Chloromethanesulfonate has a molecular weight of 152.53 g/mol. It has a Hydrogen Bond Donor Count of 0 and a Hydrogen Bond Acceptor Count of 3. It also has a Rotatable Bond Count of 1. The Exact Mass and Monoisotopic Mass of Sodium Chloromethanesulfonate are both 151.9310871 g/mol. The Topological Polar Surface Area is 65.6 Ų. It has a Heavy Atom Count of 7 and a Formal Charge of 0 .
科学的研究の応用
阻害の標的
本研究では、湛水土壌への C-1 処理は、細菌群集には有意な影響を与えないが、古細菌群集、特にメタノサルシナ属に影響を与えることがわかりました . C-1 は、酢酸分解型のメタン生成経路を強く阻害しました .
他の阻害剤との比較
C-1 の阻害標的は、メタノゲンのメチルコエンザイム M レダクターゼを標的とする、よく知られたメタノゲン阻害剤である 2-ブロモエタンスルホン酸とは異なることが示唆されました .
二次的効果
C-1 は、メタノゲン阻害の一次的効果に加えて、クロロフェノールの脱塩素化を阻害するという二次的効果も持ちました .
潜在的な用途
次の開発段階として圃場試験が必要ですが、C-1 は、農業部門における最大の発生源の 1 つである水田からのメタン排出量削減に利用できます .
作用機序
Target of Action
Sodium Chloromethanesulfonate (C-1) primarily targets the archaeal community, particularly Methanosarcina spp . This compound has a methanogenic inhibition activity . The inhibitory target of C-1 is different from the well-known methanogenic inhibitor 2-bromoethanesulfonate, which targets methyl-coenzyme M reductase of methanogen .
Mode of Action
Sodium Chloromethanesulfonate (C-1) interacts with its targets by strongly inhibiting the aceticlastic methanogenesis route . This interaction results in significant changes in the archaeal community, particularly Methanosarcina spp .
Biochemical Pathways
The affected biochemical pathway is the aceticlastic methanogenesis route
Result of Action
The primary result of Sodium Chloromethanesulfonate’s action is the inhibition of methane production in flooded soil . In addition, C-1 has a secondary effect of inhibiting the dechlorination of chlorophenols .
Action Environment
The action of Sodium Chloromethanesulfonate is influenced by environmental factors such as the presence of flooded soil . The compound can be used to reduce methane emissions from paddy fields, one of the largest sources in the agricultural sector . Field trials are required as the next development step .
特性
IUPAC Name |
sodium;chloromethanesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH3ClO3S.Na/c2-1-6(3,4)5;/h1H2,(H,3,4,5);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKPHUICWPSKEMR-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(S(=O)(=O)[O-])Cl.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH2ClNaO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.53 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10352-63-3 | |
| Record name | sodium chloromethanesulfonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is a common application of sodium chloromethanesulfonate in organic synthesis?
A1: Sodium chloromethanesulfonate is commonly employed as a reagent in the synthesis of aryloxymethanesulfonates. [] This class of compounds can serve as useful intermediates in various organic reactions. One research paper details a method utilizing sodium chloromethanesulfonate to efficiently synthesize sodium aryloxymethanesulfonates using microwave irradiation. []
Q2: Besides its use in organic synthesis, does sodium chloromethanesulfonate have other applications?
A2: Yes, sodium chloromethanesulfonate is also utilized in the development of materials with specific properties. For instance, it has been used in the synthesis of zwitterionic antistatic modifiers for polymers like poly(ethylene terephthalate) (PET) and polyamide 6 (PA6). [] These modifiers enhance the antistatic properties of the polymers, reducing static buildup and improving their performance in various applications.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methyl 7-ethyl-4-(2-methoxy-2-oxoethyl)-8-phenylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylate](/img/structure/B227657.png)

![2-[(6-ethyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide](/img/structure/B227670.png)
![3-amino-6-methyl-N-(4-methylpiperazin-1-yl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B227688.png)

![3-chloro-7-nitro-N-[2-(4-propanoylpiperazin-1-yl)phenyl]-1-benzothiophene-2-carboxamide](/img/structure/B227696.png)
![Methyl [(2-chlorobenzyl)amino]acetate](/img/structure/B227699.png)





![2-{2-[4-(Benzoylamino)butanoyl]carbohydrazonoyl}benzoic acid](/img/structure/B227745.png)

